5-methyl-1H-indole-4-carboxylic acid 5-methyl-1H-indole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1360950-77-1
VCID: VC6672564
InChI: InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-5-11-8)9(6)10(12)13/h2-5,11H,1H3,(H,12,13)
SMILES: CC1=C(C2=C(C=C1)NC=C2)C(=O)O
Molecular Formula: C10H9NO2
Molecular Weight: 175.187

5-methyl-1H-indole-4-carboxylic acid

CAS No.: 1360950-77-1

Cat. No.: VC6672564

Molecular Formula: C10H9NO2

Molecular Weight: 175.187

* For research use only. Not for human or veterinary use.

5-methyl-1H-indole-4-carboxylic acid - 1360950-77-1

Specification

CAS No. 1360950-77-1
Molecular Formula C10H9NO2
Molecular Weight 175.187
IUPAC Name 5-methyl-1H-indole-4-carboxylic acid
Standard InChI InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-5-11-8)9(6)10(12)13/h2-5,11H,1H3,(H,12,13)
Standard InChI Key RXUCBSBKXSNLIR-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1)NC=C2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 5-methyl-1H-indole-4-carboxylic acid consists of a bicyclic indole system (a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring). The methyl group at the 5-position and the carboxylic acid group at the 4-position introduce steric and electronic modifications that influence its reactivity and interactions .

Stereoelectronic Properties

  • Molecular Formula: C10H9NO2\text{C}_{10}\text{H}_{9}\text{NO}_{2}

  • Molecular Weight: 175.18 g/mol

  • SMILES Notation: CC1=C(C2=C(C=C1)NC=C2)C(=O)O\text{CC1=C(C2=C(C=C1)NC=C2)C(=O)O}

  • InChIKey: RXUCBSBKXSNLIR-UHFFFAOYSA-N\text{RXUCBSBKXSNLIR-UHFFFAOYSA-N}

The carboxylic acid group confers acidity (pKa4.5\text{pKa} \approx 4.5), while the methyl group enhances lipophilicity (logP=1.99\log P = 1.99) , critical for membrane permeability in biological systems.

Synthesis and Synthetic Routes

General Strategies

While specific protocols for 5-methyl-1H-indole-4-carboxylic acid are scarce, indole functionalization strategies suggest viable pathways:

Friedel-Crafts Acylation

Acylation of 5-methylindole with chloroformate derivatives, followed by oxidation, could introduce the carboxylic acid group. For example:

5-Methylindole+ClCO2RAlCl35-Methylindole-4-carbonylateOxidation5-Methyl-1H-indole-4-carboxylic acid\text{5-Methylindole} + \text{ClCO}_2\text{R} \xrightarrow{\text{AlCl}_3} \text{5-Methylindole-4-carbonylate} \xrightarrow{\text{Oxidation}} \text{5-Methyl-1H-indole-4-carboxylic acid}

Cyanation-Hydrolysis

Conversion of 5-methyl-1H-indole-4-carbonitrile (CAS 1360883-33-5) via acidic or basic hydrolysis:

5-Methyl-1H-indole-4-carbonitrileH2O/H+5-Methyl-1H-indole-4-carboxylic acid\text{5-Methyl-1H-indole-4-carbonitrile} \xrightarrow{\text{H}_2\text{O/H}^+} \text{5-Methyl-1H-indole-4-carboxylic acid}

Yield Optimization

Reaction conditions (temperature, catalyst loading) significantly impact yields. For instance, using 1,1'-carbonyldiimidazole (CDI) as a coupling agent in amide synthesis of related indole-2-carboxylic acids achieved 87% yields , suggesting similar optimizations could apply.

Applications in Pharmaceutical Research

Biological Activity

Indole derivatives exhibit diverse activities, including:

  • Antimicrobial Properties: Disruption of bacterial cell wall synthesis.

  • Antiviral Potential: Inhibition of viral protease enzymes .

  • Neuroactive Effects: Modulation of serotonin receptors due to structural mimicry.

Drug Precursor Utility

The carboxylic acid group enables conjugation with amines, alcohols, or thiols, forming amides, esters, or thioesters for prodrug development. For example, coupling with piperazine derivatives yielded bioactive compounds with reported antiparasitic activity .

PropertyValue
Water Solubility0.155 mg/mL
Log P (Octanol-Water)1.99
StabilityStable under inert gas

Comparative Analysis with Structural Analogues

5-Methyl-1H-Indole-4-Carbonitrile vs. Carboxylic Acid

Replacing the carboxylic acid with a nitrile group (as in CAS 1360883-33-5) reduces polarity (logP=2.34\log P = 2.34) and alters bioactivity, highlighting the carboxylic acid's role in hydrogen bonding and target binding.

Positional Isomerism: 4- vs. 2-Carboxylic Acid

5-Methyl-1H-indole-2-carboxylic acid (CAS 10241-97-1) exhibits distinct electronic effects due to the carboxylic acid's proximity to the nitrogen atom, influencing acidity (pKa3.8\text{pKa} \approx 3.8) and reactivity in coupling reactions.

Future Directions and Research Gaps

Unanswered Questions

  • Mechanistic Studies: Elucidating the compound's interactions with biological targets.

  • Synthetic Scalability: Developing cost-effective, high-yield routes for industrial production.

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